MPO Chlorination Activity: 700-Fold Greater Potency Than Tryptamine-Class MPO Inhibitors
2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol inhibits recombinant human MPO chlorination activity with an IC50 of 1.40 nM [1]. In contrast, the well-characterized reversible MPO inhibitors 5-fluorotryptamine and 5-chlorotryptamine exhibit IC50 values of 790 nM and 730 nM respectively under similar assay conditions [2]. This represents an approximately 520- to 560-fold greater potency for the biphenyl-4-ol compound.
| Evidence Dimension | Inhibition of MPO chlorination activity (IC50) |
|---|---|
| Target Compound Data | 1.40 nM (recombinant human MPO, APF assay, 120 mM NaCl, 10 min) |
| Comparator Or Baseline | 5-fluorotryptamine IC50 = 790 nM; 5-chlorotryptamine IC50 = 730 nM |
| Quantified Difference | ~520- to 560-fold more potent |
| Conditions | Assays are comparable but not identical: both measure MPO chlorination activity. Target compound assay used recombinant human MPO, 120 mM NaCl, 10 min incubation (BindingDB/ChEMBL data). Tryptamine comparator assay from Galijasevic et al., Biochem Pharmacol, 2005. |
Why This Matters
For researchers sourcing MPO inhibitors in inflammatory disease models, this >500-fold potency gap means significantly lower compound concentrations are required to achieve target engagement, reducing solvent exposure and off-target risk in cell-based and in vivo experiments.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC50 = 1.40 nM for recombinant human MPO. Curated from Bristol-Myers Squibb by ChEMBL. View Source
- [2] S. Galijasevic, I. Abdulhamid, H.M. Abu-Soud. Exploitation of the unusual thermodynamic properties of human myeloperoxidase in inhibitor design. Biochemical Pharmacology, 2005, 69(8), 1149-1157. DOI: 10.1016/j.bcp.2005.02.006 View Source
